molecular formula C21H24N2O B2473749 1-Carbazol-9-yl-3-diallylamino-propan-2-ol CAS No. 305338-07-2

1-Carbazol-9-yl-3-diallylamino-propan-2-ol

Cat. No.: B2473749
CAS No.: 305338-07-2
M. Wt: 320.436
InChI Key: ZGXCULSRUGPOMX-UHFFFAOYSA-N
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Description

1-Carbazol-9-yl-3-diallylamino-propan-2-ol is a chemical compound with the molecular formula C21H24N2O This compound is known for its unique structure, which includes a carbazole moiety and a diallylamino group attached to a propanol backbone

Preparation Methods

The synthesis of 1-Carbazol-9-yl-3-diallylamino-propan-2-ol typically involves the following steps:

Chemical Reactions Analysis

1-Carbazol-9-yl-3-diallylamino-propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Carbazol-9-yl-3-diallylamino-propan-2-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Carbazol-9-yl-3-diallylamino-propan-2-ol involves its interaction with specific molecular targets and pathways. The carbazole moiety is known for its ability to interact with biological macromolecules, while the diallylamino group can modulate the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, including modulation of enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

1-Carbazol-9-yl-3-diallylamino-propan-2-ol can be compared with other similar compounds, such as:

    1-Carbazol-9-yl-3-dibutylamino-propan-2-ol: This compound has a similar structure but with dibutylamino groups instead of diallylamino groups. It exhibits different reactivity and applications due to the variation in the amino group.

    1-Carbazol-9-yl-3-(3,5-dimethyl-pyrazol-1-yl)-propan-2-ol:

    1-Carbazol-9-yl-3-(naphthalen-1-ylamino)-propan-2-ol:

Properties

IUPAC Name

1-[bis(prop-2-enyl)amino]-3-carbazol-9-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O/c1-3-13-22(14-4-2)15-17(24)16-23-20-11-7-5-9-18(20)19-10-6-8-12-21(19)23/h3-12,17,24H,1-2,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXCULSRUGPOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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